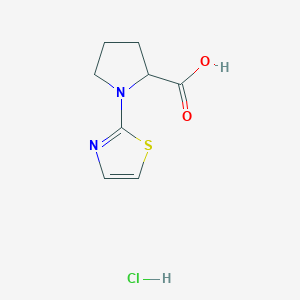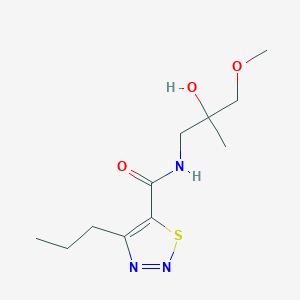
1-(1,3-Thiazol-2-yl)pyrrolidin-2-carbonsäure-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, also known as TPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPC is a thiazole-containing amino acid derivative that has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
- Bewertung: Die antibakteriellen Eigenschaften dieser Verbindungen wurden gegen grampositive Stämme (Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes) und gramnegative Stämme (Pseudomonas aeruginosa, Escherichia coli, Salmonella enterica enteritidis) bewertet. Die meisten Verbindungen zeigten im Vergleich zu Oxytetracyclin deutlich verstärkte antibakterielle Wirkungen .
- Potenzial: Weitere Untersuchungen zum Antikrebs-Potenzial von 1-(1,3-Thiazol-2-yl)pyrrolidin-2-carbonsäure-Hydrochlorid könnten seinen Einfluss auf Krebszellen und verwandte Enzyme, die an der Zellteilung beteiligt sind, aufdecken .
- Anwendung: Die Erforschung der antioxidativen Wirkungen dieser Verbindung könnte dazu beitragen, ihre Rolle im Management von oxidativem Stress und der Zellgesundheit zu verstehen .
- Potenzial: Diese Derivate können als hMAO-Hemmer dienen und die Neurotransmitterregulation und die psychische Gesundheit beeinflussen .
- Erforschung: Die Untersuchung der landwirtschaftlichen Anwendungen dieser Verbindung könnte Einblicke in ihre Wirksamkeit bei der Schädlings- und Krankheitsbekämpfung liefern .
Antibakterielle Eigenschaften
Antikrebs-Potenzial
Antioxidative Aktivität
Hemmung der humanen Monoaminoxidase (hMAO)
Herbizide und Fungizide
Andere therapeutische Bereiche
Wirkmechanismus
Target of Action
The primary targets of 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride are PI3Kα and HDAC6 . These targets are considered promising for cancer therapy .
Mode of Action
This compound interacts with its targets, PI3Kα and HDAC6, exerting dual-target inhibitory activities
Biochemical Pathways
Molecules containing a thiazole ring, such as 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems
Result of Action
It is known that the compound exerts inhibitory activities on its targets, pi3kα and hdac6 , which are involved in cancer pathways.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride are largely determined by the presence of the thiazole ring. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Cellular Effects
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride is not well-defined. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some thiazole derivatives have been found to mimic the binding of the adenine ring of ATP, forming hydrogen bonds with certain amino acids .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can exhibit changes in their effects over time, including issues related to the stability and degradation of the compound .
Dosage Effects in Animal Models
The effects of 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride at different dosages in animal models have not been extensively studied. It is known that the effects of thiazole derivatives can vary with dosage, with some compounds exhibiting threshold effects or toxic effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8;/h3,5-6H,1-2,4H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVDKXXJSMBNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2417576.png)
![7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2417577.png)
![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)





![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)


